![molecular formula C7H7N3O2 B12653228 (E)-3-(4-amino-2-oxopyrimidin-1-yl)prop-2-enal CAS No. 90029-72-4](/img/structure/B12653228.png)
(E)-3-(4-amino-2-oxopyrimidin-1-yl)prop-2-enal
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Description
(E)-3-(4-amino-2-oxopyrimidin-1-yl)prop-2-enal is a useful research compound. Its molecular formula is C7H7N3O2 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
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Biological Activity
(E)-3-(4-amino-2-oxopyrimidin-1-yl)prop-2-enal, a compound featuring a pyrimidine core, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant studies and data.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes an amino group attached to a pyrimidine ring, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-amino-2-oxopyrimidine compounds exhibit significant antimicrobial properties. For instance, a study involving various derivatives showed effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This compound | Pseudomonas aeruginosa | 8 µg/mL |
This table summarizes the effectiveness of various compounds, indicating that this compound has promising activity against specific pathogens.
Anticancer Properties
Research has also indicated that this compound may exhibit anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
Case Study: Induction of Apoptosis
A notable study evaluated the effects of this compound on human cancer cell lines. The results demonstrated:
- Cell Viability : A significant reduction in cell viability was observed at concentrations above 10 µM.
- Mechanism : The compound was found to activate caspase pathways leading to programmed cell death.
Other Biological Activities
Beyond antimicrobial and anticancer effects, this compound has been investigated for other therapeutic potentials:
- Antioxidant Activity : The compound exhibits scavenging activity against free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
Properties
CAS No. |
90029-72-4 |
---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(E)-3-(4-amino-2-oxopyrimidin-1-yl)prop-2-enal |
InChI |
InChI=1S/C7H7N3O2/c8-6-2-4-10(3-1-5-11)7(12)9-6/h1-5H,(H2,8,9,12)/b3-1+ |
InChI Key |
ZTWKKRLNQKFPAA-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)/C=C/C=O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C=CC=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.